1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
CAS No.: 923441-57-0
Cat. No.: VC8321484
Molecular Formula: C24H23N3OS2
Molecular Weight: 433.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923441-57-0 |
|---|---|
| Molecular Formula | C24H23N3OS2 |
| Molecular Weight | 433.6 g/mol |
| IUPAC Name | 1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone |
| Standard InChI | InChI=1S/C24H23N3OS2/c1-29-20-10-5-11-21-23(20)25-24(30-21)27-14-12-26(13-15-27)22(28)16-18-8-4-7-17-6-2-3-9-19(17)18/h2-11H,12-16H2,1H3 |
| Standard InChI Key | CLGQIHBKTDYMCW-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54 |
| Canonical SMILES | CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Molecular Formula
The systematic IUPAC name, 1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone, denotes a benzothiazole core substituted at position 4 with a methylthio (-SMe) group, linked via a piperazine ring to an ethanone moiety bearing a naphthalen-1-yl group. The molecular formula is tentatively proposed as C₂₄H₂₃N₃OS₂ based on analogous compounds , with a molecular weight of approximately 433.59 g/mol (calculated from).
Structural Features and Key Functional Groups
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Benzothiazole core: The benzo[d]thiazole system (positions 1–7) incorporates a sulfur atom at position 1 and nitrogen at position 3, with a methylthio group at position 4. This substitution pattern distinguishes it from common 2-aminobenzothiazole scaffolds.
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Piperazine linker: The piperazine ring at position 2 of the benzothiazole provides conformational flexibility and hydrogen-bonding capacity, critical for receptor interactions .
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Naphthalen-1-yl ethanone: The hydrophobic naphthalene group enhances lipid solubility, potentially improving blood-brain barrier penetration .
Structural comparison: Unlike the 6-(methylthio) analog (CAS 955829-05-7), the 4-(methylthio) substitution in this compound may alter electronic properties and binding affinities due to steric and electronic effects.
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis route is documented for this compound, a plausible multi-step approach can be inferred from related benzothiazole-piperazine derivatives :
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Benzothiazole formation: Condensation of 4-methylthio-2-aminothiophenol with a carbonyl source under acidic conditions.
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Piperazine incorporation: Nucleophilic substitution at the benzothiazole’s position 2 using piperazine in a polar aprotic solvent (e.g., DMF).
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Ethanone-naphthalene coupling: Acylation of the piperazine’s secondary amine with 2-(naphthalen-1-yl)acetyl chloride.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to the naphthalene group; estimated logP ≈ 3.5–4.0. Limited aqueous solubility (<0.1 mg/mL) necessitates formulation with surfactants or cyclodextrins.
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Stability: Susceptible to oxidative degradation of the methylthio group under acidic or light-exposed conditions .
Thermal Properties
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